

Application Notes & Protocols for the Detection of Niclosamide Residues in Water

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Compound of Interest

Compound Name: Molluscicidal agent-1

Cat. No.: B12374095

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Introduction

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is a widely used molluscicide to control snails in aquatic environments, particularly in aquaculture and schistosomiasis control programs.^[1] Its application necessitates sensitive and reliable analytical methods to monitor its presence and persistence in water bodies to ensure environmental safety and regulatory compliance. This document provides detailed application notes and protocols for the detection of niclosamide residues in water, targeted at researchers, scientists, and professionals in drug development and environmental monitoring. The methods described include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the determination of niclosamide in water.

Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
HPLC-UV	Freshwater	0.00627 mg/L	0.0209 mg/L	92 - 127%	[2]
LC-MS/MS	Water	Not specified	~20 times lower than previous LC-MS/MS methods	Not specified	[1] [3]
Spectrophotometry	Wastewater	0.112 µg/L	0.374 µg/L	High	[4]
RP-HPLC	Bulk Drug	0.2085 µg/ml	0.6321 µg/ml	99 - 100%	[5]

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on the method described by the US EPA for the quantitative determination of niclosamide in freshwater.[\[2\]](#)[\[6\]](#)

1. Principle

Water samples are prepared by dilution with methanol and analyzed by reversed-phase HPLC with UV detection at 335 nm.

2. Reagents and Materials

- Niclosamide analytical standard
- Methanol, HPLC grade
- Water, HPLC grade
- Acetate buffer (58 mM)

- Primary Stock Solution: Accurately weigh and dissolve 10.9 mg of niclosamide in 100 mL of methanol to obtain a concentration of 0.109 mg/mL.[6]
- Calibration Standards: Prepare a series of calibration standards by subsequent dilutions of the primary stock solution in a 20:80 methanol:water mixture.[6]

3. Instrumentation

- Agilent 1100 HPLC system or equivalent[2]
- UV Detector[2]
- Column: Waters Symmetry C18, 4.6 mm x 75 mm, 3.5 μ m particle size[2]
- Column Temperature: 25°C[2]

4. Chromatographic Conditions

- Mobile Phase: Isocratic mixture of 58 mM acetate buffer in water and methanol (15:85, v/v) [2]
- Flow Rate: 1.0 mL/min (Adjust as needed for optimal separation)
- Injection Volume: 50 μ L[2]
- UV Detection Wavelength: 335 nm[2]
- Approximate Retention Time: 3.1 minutes[2]

5. Sample Preparation

- For water samples, dilute with methanol. If necessary, further dilute with a 20:80 methanol:water solution to bring the concentration within the range of the standard curve.[6]

6. Analysis

- Inject the prepared samples and calibration standards into the HPLC system.
- Identify the niclosamide peak based on the retention time of the standards.

- Quantify the niclosamide concentration in the samples by comparing the peak area with the calibration curve.

7. Workflow Diagram



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Caption: Workflow for Niclosamide Detection by HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the simultaneous determination of niclosamide and its primary degradates in water with high sensitivity and selectivity, involving direct injection of the water sample.^{[1][3][7]}

1. Principle

Water samples are directly injected into an LC-MS/MS system. The separation is achieved using a liquid chromatography column, and detection is performed by a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

2. Reagents and Materials

- Niclosamide analytical standard
- Methanol, LC-MS grade
- Water, LC-MS grade
- Formic acid (optional, for mobile phase modification)

3. Instrumentation

- LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)
- Column: A shorter LC column with core-shell particles is recommended to reduce run times.
[\[1\]](#)[\[3\]](#)

4. Chromatographic and Mass Spectrometric Conditions

- Mobile Phase: A gradient of methanol and water is recommended. Methanol has been shown to be superior to acetonitrile for both separation and sensitivity.[\[1\]](#)[\[3\]](#)
- Injection Volume: Small injection volumes are used.[\[1\]](#)[\[3\]](#)
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for niclosamide.
- MS/MS Detection: The instrument is operated in MRM mode. Specific precursor and product ion transitions for niclosamide need to be determined and optimized.

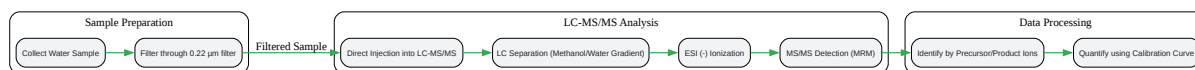
5. Sample Preparation

- This method utilizes direct injection of water samples, which eliminates time-consuming clean-up steps.[\[1\]](#)[\[3\]](#)
- Filter the water sample through a 0.22 μm syringe filter before injection to protect the LC system.

6. Analysis

- Inject the filtered water sample directly into the LC-MS/MS system.
- Acquire data in MRM mode for the specific transitions of niclosamide.
- Quantify the concentration of niclosamide using a calibration curve prepared with standards in a matrix similar to the samples.

7. Workflow Diagram



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Caption: Workflow for Niclosamide Detection by LC-MS/MS.

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